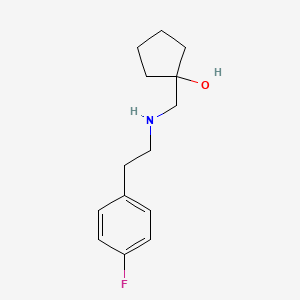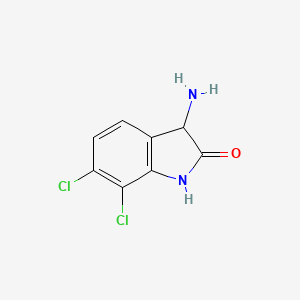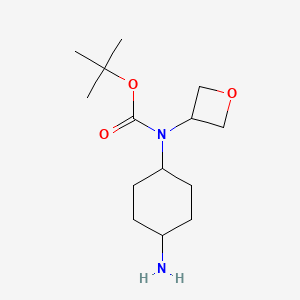![molecular formula C12H10BrFO3 B13341039 8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a bromovinyl group, a fluorine atom, and two methyl groups attached to the benzo[d][1,3]dioxin-4-one core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . The amidation of the synthesized benzo[d][1,3]dioxin-4-one derivatives with primary amines can be performed to yield the corresponding salicylamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as those described above, to produce the compound in moderate to good yields.
化学反応の分析
Types of Reactions
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Amidation Reactions: The benzo[d][1,3]dioxin-4-one core can be amidated with primary amines to form salicylamides.
Common Reagents and Conditions
Copper(I) Iodide (CuI): Used as a catalyst in the synthesis of the compound.
Sodium Bicarbonate (NaHCO₃): Used as a base in the reaction.
Acetonitrile: Used as a solvent in the reaction.
Major Products Formed
The major products formed from the reactions of this compound include various substituted benzo[d][1,3]dioxin-4-one derivatives and salicylamides .
科学的研究の応用
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic rearrangements due to the presence of the bromovinyl group and the geminal arrangement of oxygen atoms in the six-membered ring . These interactions can lead to various biological effects, including modulation of enzyme activity and inhibition of viral replication .
類似化合物との比較
Similar Compounds
4H-Benzo[d][1,3]dioxin-4-one Derivatives: These compounds share the same core structure and exhibit similar chemical properties.
Dioxin-like Compounds: These compounds have similar toxicological profiles and mechanisms of action.
Uniqueness
8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the bromovinyl and fluorine substituents, which confer distinct chemical reactivity and biological activity compared to other benzo[d][1,3]dioxin-4-one derivatives .
特性
分子式 |
C12H10BrFO3 |
|---|---|
分子量 |
301.11 g/mol |
IUPAC名 |
8-[(E)-2-bromoethenyl]-5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H10BrFO3/c1-12(2)16-10-7(5-6-13)3-4-8(14)9(10)11(15)17-12/h3-6H,1-2H3/b6-5+ |
InChIキー |
CBYJSPOLTWZYAX-AATRIKPKSA-N |
異性体SMILES |
CC1(OC2=C(C=CC(=C2C(=O)O1)F)/C=C/Br)C |
正規SMILES |
CC1(OC2=C(C=CC(=C2C(=O)O1)F)C=CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


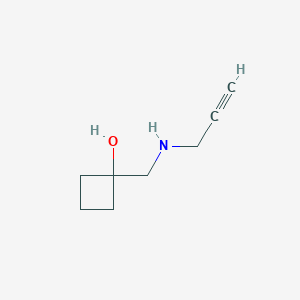
![3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B13340977.png)
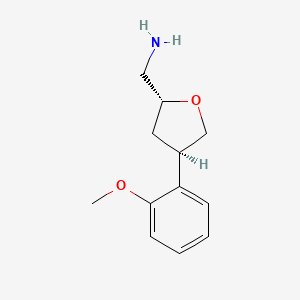
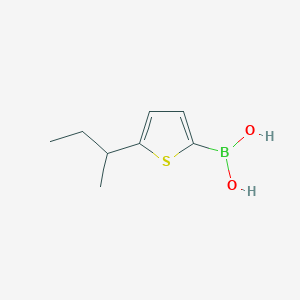
![2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione](/img/structure/B13340994.png)
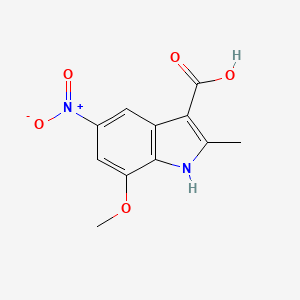
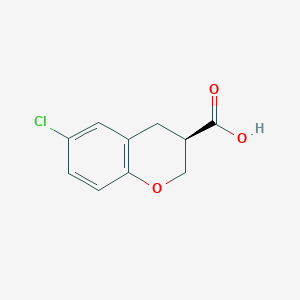
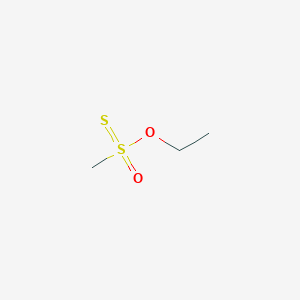
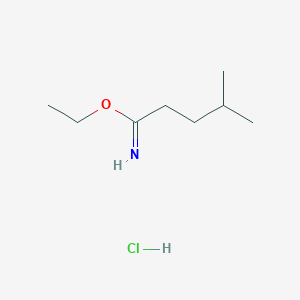

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)
